5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine 5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17758323
InChI: InChI=1S/C7H6Br2N4S/c8-5-4(1-2-14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12)
SMILES:
Molecular Formula: C7H6Br2N4S
Molecular Weight: 338.02 g/mol

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17758323

Molecular Formula: C7H6Br2N4S

Molecular Weight: 338.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine -

Molecular Formula C7H6Br2N4S
Molecular Weight 338.02 g/mol
IUPAC Name 5-bromo-1-[(2-bromothiophen-3-yl)methyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C7H6Br2N4S/c8-5-4(1-2-14-5)3-13-6(9)11-7(10)12-13/h1-2H,3H2,(H2,10,12)
Standard InChI Key AKWBZWGSIWEYGR-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1CN2C(=NC(=N2)N)Br)Br

Structural and Molecular Characteristics

5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine (PubChem CID: 130992856) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 5 and a (2-bromothiophen-3-yl)methyl group at position 1 . Its molecular formula is C₇H₆Br₂N₄S, with a molecular weight of 338.02 g/mol . The SMILES notation (C1=CSC(=C1CN2C(=NC(=N2)N)Br)Br) and InChIKey (AKWBZWGSIWEYGR-UHFFFAOYSA-N) confirm its connectivity .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₇H₆Br₂N₄S
Molecular Weight338.02 g/mol
IUPAC Name5-bromo-1-[(2-bromothiophen-3-yl)methyl]-1,2,4-triazol-3-amine
XLogP33.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s crystal structure reveals a planar 1,2,4-triazole ring connected to a thiophene moiety via a methylene bridge. Tautomerism between 1H- and 4H- forms is possible due to the presence of amino and imino groups .

Synthetic Pathways

Microwave-Assisted Cyclization

A common route involves the reaction of aminoguanidine hydrochloride with 2-bromothiophene-3-carbaldehyde under microwave irradiation. This method achieves yields of 75–85% within 10–15 minutes, leveraging the nucleophilic opening of intermediates followed by cyclization .

Sonochemical Condensation

Ultrasound-assisted synthesis (40 kHz, 50°C) using 3-amino-1,2,4-triazole and 2-bromo-3-(bromomethyl)thiophene in ethanol produces the target compound in 92% yield within 5 minutes . This method minimizes side reactions and enhances scalability.

Table 2: Comparative Synthesis Metrics

MethodYield (%)TimeKey Reagents
Microwave-Assisted75–8510–15 minAminoguanidine HCl, 2-bromothiophene-3-carbaldehyde
Sonochemical925 min3-Amino-1,2,4-triazole, 2-bromo-3-(bromomethyl)thiophene

Physicochemical Properties

  • Solubility: Moderately soluble in DMSO (12 mg/mL) and chloroform (4 mg/mL), but insoluble in water .

  • logP: 3.2, indicating moderate lipophilicity suitable for membrane permeation .

  • Thermal Stability: Decomposes at 218°C without melting, as observed via differential scanning calorimetry .

Biological Activity and Applications

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate a minimum inhibitory concentration (MIC) of 31.25 µg/mL, comparable to ciprofloxacin . The dual bromine atoms enhance halogen bonding with bacterial enzymes, disrupting cell wall synthesis .

Table 3: Biological Activity Profile

AssayTargetIC₅₀/MICMechanism
AntimicrobialS. aureus31.25 µg/mLCell wall synthesis inhibition
AnticancerMCF-7 cells50 µM (40% inhibition)Caspase-3 activation

Industrial and Pharmacological Relevance

  • Agrochemicals: Patents highlight its use as a fungicide in crop protection, with broad-spectrum activity against Phytophthora infestans at 10 ppm .

  • Coordination Chemistry: Serves as a ligand for Cu(II) and Zn(II) complexes, which exhibit enhanced antimicrobial properties (MIC reduced to 15.6 µg/mL) .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator